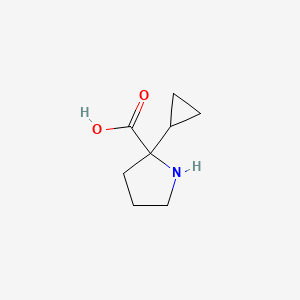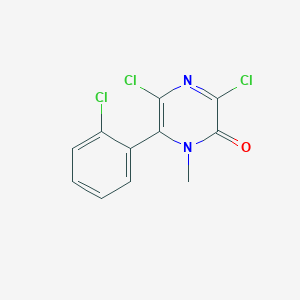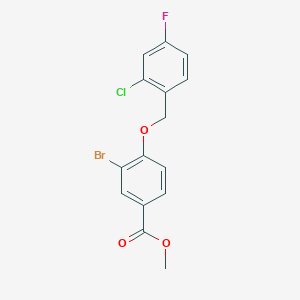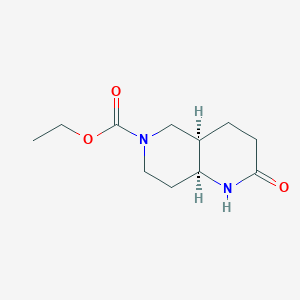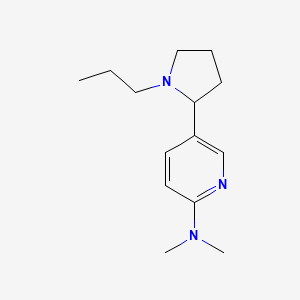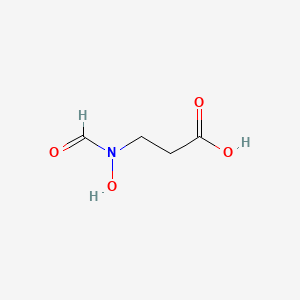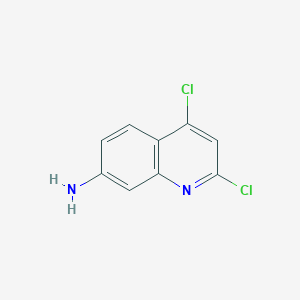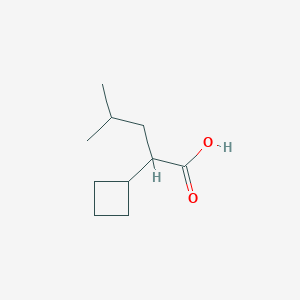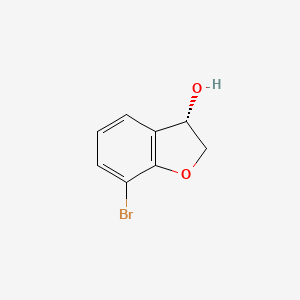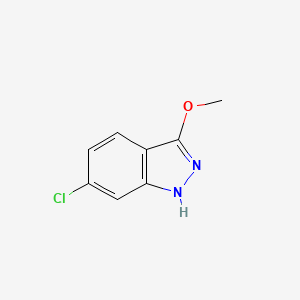![molecular formula C7H3BrN2O2S B13014126 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13014126.png)
6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid typically involves the annulation of a thiazole ring onto a pyridine derivative. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound . Another approach includes the use of multicomponent one-pot reactions, which are environmentally friendly and highly efficient .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and high-throughput synthesis are often applied to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include lithium bromide, bromine, acetic acid, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including those with antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target .
Comparison with Similar Compounds
6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
6-Bromo-2-mercaptothiazolo[4,5-b]pyridine: This compound features a similar thiazole-pyridine structure but with a mercapto group instead of a carboxylic acid group.
Thiazolo[4,5-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential pharmacological activities .
Properties
Molecular Formula |
C7H3BrN2O2S |
|---|---|
Molecular Weight |
259.08 g/mol |
IUPAC Name |
6-bromo-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O2S/c8-3-1-4-5(9-2-3)10-6(13-4)7(11)12/h1-2H,(H,11,12) |
InChI Key |
VTTOCACDMWIJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


